Iceane

Description

BenchChem offers high-quality Iceane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iceane including the price, delivery time, and more detailed information at info@benchchem.com.

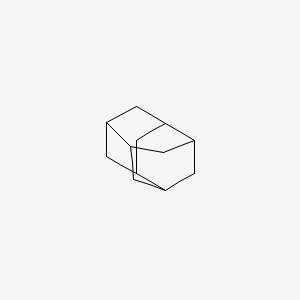

Structure

3D Structure

Properties

CAS No. |

53283-19-5 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

tetracyclo[5.3.1.12,6.04,9]dodecane |

InChI |

InChI=1S/C12H18/c1-7-2-11-3-8(1)10-4-9(7)5-12(11)6-10/h7-12H,1-6H2 |

InChI Key |

KZNNISMAUNEBPT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1C4CC2CC3C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Iceane: Formula, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iceane, a fascinating saturated polycyclic hydrocarbon, holds a unique position in structural chemistry due to its rigid, cage-like framework. This technical guide provides a comprehensive overview of iceane, detailing its chemical formula, molecular structure, and the foundational synthesis methodology. While the inherent structural properties of iceane suggest potential applications in materials science and as a scaffold in medicinal chemistry, this guide also highlights the current limitations in publicly available experimental data, particularly in the realms of detailed spectroscopic characterization and biological activity.

Core Chemical Identity

Iceane is a saturated polycyclic hydrocarbon with the chemical formula C₁₂H₁₈ .[1] Its systematic IUPAC name is tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane . The name "iceane" was first proposed by the chemist Louis Fieser, predating its actual synthesis, due to the resemblance of its carbon skeleton to the crystalline structure of ice (lonsdalite).[1] It is also sometimes referred to as wurtzitane due to its structural similarity to the wurtzite crystal structure.[1]

Molecular Structure

The structure of iceane is a highly symmetrical, cage-like molecule belonging to the D₃h point group.[1] This rigid framework can be conceptualized in two primary ways:

-

As three fused cyclohexane (B81311) rings in boat conformations.[1]

-

As two cyclohexane rings in chair conformations connected by three parallel axial bonds.[1]

This unique arrangement of carbon atoms results in a strain-free molecule with significant van der Waals repulsions within the cage.

Physicochemical Properties

The table below summarizes the key physicochemical properties of iceane based on available data.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₈ | [1] |

| Molar Mass | 162.27 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 325 °C (sublimes) | [1] |

| Boiling Point | Sublimes | [1] |

| Point Group | D₃h | [1] |

Synthesis of Iceane

The first successful synthesis of iceane was reported by Hamon and Taylor in 1976. While the full, detailed experimental protocol is not widely accessible, the abstract of their seminal paper outlines the key synthetic strategy. The synthesis is a multi-step process involving carefully planned cyclization reactions to construct the intricate cage structure.

Key Intermediates

The synthesis reported by Hamon and Taylor proceeds through several key intermediate compounds:

-

Tricyclo[5.3.1.0⁴,⁹]undec-5-en-2-one

-

Tricyclo[5.3.1.0⁴,⁹]undec-2-en-endo-6-ylmethanol

-

Exo- and endo-isomers of chloroiceane

The formation of these intermediates allows for the stepwise construction of the fused ring system, culminating in the final iceane structure. The separation of the exo and endo isomers of chloroiceane is a critical step, with one of these isomers being the direct precursor to iceane.

Experimental Data and Protocols: Current Limitations

A comprehensive search of the scientific literature reveals a notable lack of detailed, publicly available experimental data for iceane. This presents a significant challenge for researchers seeking to build upon existing work.

Spectroscopic Data

Specific, high-resolution ¹H and ¹³C NMR spectra for iceane, including chemical shifts and coupling constants, are not readily found in the public domain. While general principles of NMR spectroscopy for alkanes can be applied to predict a relatively simple spectrum due to its high symmetry, the absence of experimental data prevents a detailed analysis.

Crystallographic Data

Similarly, detailed crystallographic information for iceane, such as the crystal system, space group, and precise bond lengths and angles from X-ray diffraction analysis, is not widely available.

Biological Activity and Drug Development Potential

To date, there is no significant body of research detailing the biological activity of iceane or its derivatives. Consequently, no signaling pathways involving iceane have been identified, precluding the development of a corresponding diagram as requested.

The rigid, three-dimensional structure of iceane makes it an intriguing scaffold for the design of novel therapeutic agents. Its hydrocarbon framework could be functionalized to present pharmacophores in specific spatial orientations, potentially leading to highly selective interactions with biological targets. However, without foundational biological screening data, its potential in drug development remains speculative.

Conclusion

Iceane stands as a molecule of significant structural interest. Its synthesis represents a notable achievement in organic chemistry, and its rigid, cage-like structure offers a unique platform for further chemical exploration. However, the advancement of research into the potential applications of iceane is currently hampered by the limited availability of detailed experimental data, particularly spectroscopic and crystallographic information, and a complete absence of studies on its biological activity. Further investigation into these areas is essential to unlock the full potential of this unique hydrocarbon.

References

An In-depth Technical Guide to the Physical Properties of Iceane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iceane, with the systematic IUPAC name tetracyclo[5.3.1.12,6.04,9]dodecane, is a saturated polycyclic cage hydrocarbon with the chemical formula C₁₂H₁₈. Its unique, highly symmetrical, and rigid structure, resembling a fragment of the diamondoid-wurtzite (ice) lattice, has garnered considerable interest in theoretical and synthetic chemistry. This guide provides a comprehensive overview of the known physical properties of iceane, intended to serve as a valuable resource for researchers in chemistry and drug development.

Molecular Structure and Identification

Iceane possesses a D₃h point group symmetry, contributing to its notable stability and high melting point. Its rigid, cage-like framework is constructed from three fused cyclohexane (B81311) rings in a boat conformation or two chair-form cyclohexane rings connected by three parallel axial bonds.

DOT Diagram of Iceane's Logical Structure

Caption: Logical representation of Iceane's fused ring structure.

Tabulated Physical Properties

The following table summarizes the available quantitative data for the physical properties of iceane. It is important to note that comprehensive experimental data for some properties, such as density and solubility, are not widely reported in the literature.

| Physical Property | Value | Units | Citation |

| Molecular Formula | C₁₂H₁₈ | - | [1] |

| Molar Mass | 162.27 | g/mol | [1] |

| Melting Point | 327-329 | °C | |

| Boiling Point | Sublimes | - | [2] |

| Density (calculated from crystal structure) | ~1.16 | g/cm³ | |

| Solubility in Water | Insoluble (predicted) | - | |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (predicted) | - | [3][4] |

Experimental Protocols

Melting Point Determination: The melting point of iceane was likely determined using a capillary melting point apparatus. A small, purified sample of crystalline iceane would be packed into a thin-walled capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts to a clear liquid is recorded as the melting point. Given its high melting point, a high-temperature melting point apparatus would have been necessary.

Boiling Point and Sublimation: The observation that iceane sublimes indicates that its vapor pressure reaches atmospheric pressure at a temperature below its melting point. This property would have been observed during heating, where the solid disappears without the formation of a liquid phase. The boiling point under reduced pressure could be determined using a sublimation apparatus, but this data is not reported.

Density Determination (from Crystallographic Data): While an experimental density measurement for a bulk sample is not found in the literature, the density can be calculated from X-ray crystallography data. The crystal structure of iceane has been reported as hexagonal, space group P6₃/m, with cell dimensions a = 6.582(1) Å and c = 11.843(3) Å, and Z = 2 molecules per unit cell.

The density (ρ) can be calculated using the formula: ρ = (Z * M) / (Nₐ * V) where:

-

Z = number of molecules per unit cell (2)

-

M = molar mass (162.27 g/mol )

-

Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)

-

V = volume of the unit cell. For a hexagonal system, V = a² * c * sin(60°).

Solubility Assessment: The solubility of iceane would have been determined by adding a small amount of the compound to various solvents at a specific temperature and observing its dissolution. As a nonpolar hydrocarbon, iceane is predicted to be soluble in other nonpolar organic solvents such as hexane, toluene, and chloroform, following the principle of "like dissolves like".[3][4] Conversely, it is expected to be insoluble in polar solvents like water.

Spectroscopic Data

Directly measured, high-resolution spectra for iceane are not widely available in public databases. The following sections describe the expected spectral characteristics based on its structure and general principles of spectroscopy for alkanes.

¹H NMR Spectroscopy (Predicted)

Due to its high symmetry (D₃h), the ¹H NMR spectrum of iceane is expected to be simple. There are only two chemically distinct types of protons:

-

Bridgehead protons (6H): Protons attached to the carbons at the junction of the rings.

-

Methylene (B1212753) protons (12H): Protons of the CH₂ groups.

Therefore, the proton-decoupled ¹³C NMR spectrum of iceane would be expected to show only two signals. The predicted chemical shifts would be in the typical alkane region.

¹³C NMR Spectroscopy (Predicted)

Similar to the ¹H NMR, the high symmetry of iceane simplifies its ¹³C NMR spectrum. There are two sets of equivalent carbon atoms:

-

Bridgehead carbons (CH): The six carbons at the ring junctions.

-

Methylene carbons (CH₂): The six carbons in the methylene bridges.

Thus, the ¹³C NMR spectrum is expected to display only two signals in the aliphatic region (typically 10-60 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of iceane is expected to be characteristic of a saturated hydrocarbon. The main absorption bands would be:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[5]

-

C-H bending (scissoring): Absorptions around 1450-1470 cm⁻¹.[5]

-

Other C-H bending and rocking vibrations: In the fingerprint region below 1400 cm⁻¹.

The spectrum would be notable for the absence of bands associated with functional groups like C=O, O-H, or C=C.

DOT Diagram of a General IR Spectroscopy Workflow

Caption: General workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, iceane would be expected to show a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight.[1] The fragmentation pattern would likely involve the loss of alkyl fragments, characteristic of alkanes. Due to the stability of the cage structure, the molecular ion peak might be relatively intense compared to acyclic alkanes. Common fragments would likely arise from the cleavage of C-C bonds within the cage structure.

DOT Diagram of a General Mass Spectrometry Workflow

Caption: Simplified workflow of a typical mass spectrometer.

Conclusion

References

The Genesis of a Cage: An In-depth Technical Guide to the Discovery and Synthesis of Iceane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iceane (C₁₂H₁₈), a saturated polycyclic hydrocarbon, stands as a fascinating molecule with a unique cage-like structure reminiscent of the crystalline lattice of ice. Its rigid, highly symmetrical framework has intrigued chemists for decades, leading to innovative synthetic strategies and inspiring the design of novel molecular architectures. This technical guide provides a comprehensive overview of the discovery and historical development of iceane synthesis, with a focus on the core methodologies, experimental protocols, and quantitative data that have defined this area of research.

The story of iceane begins not in the laboratory, but in the mind of renowned chemist Louis Fieser. More than a decade before its first successful synthesis, Fieser proposed the existence of a stable hydrocarbon with a carbon skeleton mirroring the arrangement of water molecules in ice, christening it "iceane".[1] An alternative name, "wurtzitane," was also suggested due to its structural similarity to the wurtzite crystal lattice.[1] However, the evocative name "iceane" has gained precedence in the chemical literature.

The Dawn of Iceane Synthesis: Two Pioneering Routes

The mid-1970s marked a pivotal moment in the history of iceane, with two independent research groups successfully reporting its synthesis. These initial routes, while different in their approach, laid the foundational groundwork for all subsequent work in this field.

The Cupas and Hodakowski Synthesis (1974)

The first synthesis of iceane was achieved by Cupas and Hodakowski in 1974. Their approach centered on the Lewis acid-catalyzed rearrangement of 3,7-dimethylenebicyclo[3.3.1]nonane.

Experimental Protocol: Synthesis of Iceane via Rearrangement

-

Starting Material: 3,7-Dimethylenebicyclo[3.3.1]nonane

-

Reagent: Aluminum bromide in carbon disulfide

-

Procedure: A solution of 3,7-dimethylenebicyclo[3.3.1]nonane in carbon disulfide was treated with a solution of aluminum bromide in carbon disulfide. The reaction mixture was stirred at room temperature, followed by quenching with water. The organic layer was separated, dried, and the solvent was removed under reduced pressure. The resulting crude product was purified by sublimation to yield iceane.

-

Yield: While the original publication does not state a precise yield for the final rearrangement step, this method established the first viable pathway to the iceane core.

Spectroscopic Data for Iceane:

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 1.85 (s, 18H) |

| ¹³C NMR (CDCl₃) | δ 35.2, 32.0 |

| Mass Spec (MS) | m/z 162 (M⁺) |

| Infrared (IR) | Characteristic C-H stretching and bending frequencies for a saturated hydrocarbon. |

The Hamon and Taylor Synthesis (1976)

Two years later, Hamon and Taylor reported an alternative and more intricate synthesis of iceane.[2] Their multi-step approach utilized bicyclo[3.3.1]nonane-2,6-dione as a key starting material.

Experimental Protocol: Hamon and Taylor's Multi-Step Synthesis

A crucial intermediate in this synthesis is 9-thiabicyclo[3.3.1]nonane-2,6-dione, the preparation of which is well-documented in Organic Syntheses.

Step 1: Synthesis of (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

-

Reagents: 1,5-Cyclooctadiene (B75094), Sulfur dichloride, Dichloromethane (B109758)

-

Procedure: A solution of sulfur dichloride in dichloromethane was added slowly to a cooled (-50 to -60 °C) solution of 1,5-cyclooctadiene in dichloromethane. After warming to room temperature, the mixture was filtered, washed with brine, and dried. Removal of the solvent yielded the product as a solid.[3]

-

Yield: 94–98%[3]

Step 2: Synthesis of (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol

-

Reagents: (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane, Sodium carbonate decahydrate, Acetone (B3395972), Water

-

Procedure: The dichloride was refluxed with sodium carbonate in an acetone/water mixture. After cooling, the acetone was removed, and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried and concentrated to give the diol.[3]

-

Yield: 87–93%[3]

Step 3: Synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dione

-

Reagents: (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol, Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine, Dichloromethane

-

Procedure (Swern Oxidation): A solution of DMSO in dichloromethane was added to a cooled (-78 °C) solution of oxalyl chloride in dichloromethane. A solution of the diol in DMSO was then added, followed by triethylamine. The reaction was warmed to room temperature, and water was added. The organic layer was separated, washed, dried, and concentrated. The crude product was purified by filtration through silica (B1680970) gel.[3]

-

Yield: 88–92%[3]

The synthesis then proceeds through a series of transformations including a Wolff-Kishner reduction to remove the sulfur bridge, followed by further functional group manipulations and a final ring-closing step to form the iceane cage.

Alternative Synthetic Strategies: The Evolution of Iceane Chemistry

Following the pioneering work of the 1970s, subsequent research has explored alternative and more efficient routes to the iceane core and its derivatives. One notable example is the work of Hamon and Spurr, who developed a synthesis of difunctionalized iceane derivatives.[4][5] This approach involves an intramolecular Diels-Alder reaction to construct the cage skeleton.[4]

Conclusion

The journey of iceane, from a theoretical concept to a tangible molecule, is a testament to the creativity and perseverance of synthetic organic chemists. The initial syntheses by Cupas & Hodakowski and Hamon & Taylor not only conquered a significant synthetic challenge but also opened the door to the exploration of a new class of polycyclic hydrocarbons. The development of alternative synthetic routes has further expanded the accessibility of the iceane skeleton, paving the way for potential applications in materials science and medicinal chemistry. This guide provides a foundational understanding of the key synthetic milestones in the history of iceane, offering valuable insights for researchers seeking to build upon this rich chemical legacy.

References

- 1. Structural Transformations of Metal–Organic Cages through Tetrazine-Alkene Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. forskning.ruc.dk [forskning.ruc.dk]

- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solvent-controlled synthesis of tetranuclear cage-like copper(ii) silsesquioxanes. Remarkable features of the cage structures and their high catalytic activity in oxidation with peroxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Iceane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polycyclic hydrocarbon iceane, with a focus on its systematic IUPAC nomenclature, molecular structure, and physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who require a detailed understanding of this unique cage-like molecule.

IUPAC Nomenclature of Iceane

The systematic name for iceane, according to the International Union of Pure and Applied Chemistry (IUPAC), is Tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane [1][2]. An alternative name, "wurtzitane," has also been used in the literature due to the resemblance of its carbon skeleton to the wurtzite crystal structure[1]. However, the trivial name "iceane," coined by Louis Fieser, is more commonly used[1].

The IUPAC name is derived using the extended von Baeyer system for naming polycyclic alkanes. The process for determining this name is outlined below:

-

Determine the Number of Rings: The prefix "tetracyclo" indicates that iceane possesses four rings in its structure.

-

Count the Total Number of Carbon Atoms: The parent name "dodecane" signifies that there are a total of twelve carbon atoms in the polycyclic system.

-

Identify the Main Ring and Main Bridgeheads: The system is first analyzed as a bicyclic system by identifying the main ring and the two main bridgehead atoms that are connected by the bridges. In iceane, the main ring is a ten-membered ring.

-

Determine the Length of the Bridges: The numbers within the brackets [5.3.1] describe the lengths of the three bridges connecting the two main bridgehead carbons. These bridges consist of five, three, and one carbon atom(s), respectively.

-

Identify and Locate Secondary Bridges: The superscript numbers 1²,⁶ and 0⁴,⁹ describe the secondary bridges.

-

1²,⁶ indicates a one-carbon bridge connecting atoms 2 and 6 of the main bicyclic system.

-

0⁴,⁹ denotes a zero-carbon bridge (a direct bond) between atoms 4 and 9.

-

The logical workflow for determining the IUPAC name of iceane is illustrated in the following diagram:

Molecular Structure and Physicochemical Properties

Iceane (C₁₂H₁₈) is a saturated polycyclic hydrocarbon with a highly symmetrical, cage-like molecular structure belonging to the D₃h point group[1]. Its rigid carbon framework can be conceptualized as being composed of three fused cyclohexane (B81311) rings in boat conformations or two cyclohexane rings in chair conformations connected by three parallel axial bonds[1]. The spatial arrangement of carbon atoms in iceane is analogous to the lonsdaleite crystalline structure[1].

A summary of the key physicochemical properties of iceane is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₈ | [1][3] |

| Molecular Weight | 162.27 g/mol | [3] |

| IUPAC Name | Tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane | [1][2] |

| Alternative Name | Wurtzitane | [1] |

| CAS Number | 53283-19-5 | [1] |

| Melting Point | 325 °C (sublimes) | [1] |

| Boiling Point | Sublimes | [1] |

| Point Group | D₃h | [1] |

| Stereochemistry | Achiral | [3] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for iceane based on its structure. Due to the high symmetry of the molecule, the NMR spectra are relatively simple.

| Technique | Expected Data |

| ¹H NMR | Due to the high symmetry, only a few signals would be expected. The chemical shifts would be in the typical aliphatic range (1-2 ppm). |

| ¹³C NMR | Similarly, the ¹³C NMR spectrum would show a limited number of signals corresponding to the symmetrically unique carbon atoms. |

| Infrared (IR) | The IR spectrum would be dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons. |

| Mass Spec (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of iceane. |

Experimental Protocols: Synthesis of Iceane

The first successful syntheses of iceane were reported independently by the research groups of Cupas and Hodakowski in 1974, and Hamon and Taylor in 1976. The following is a summarized experimental protocol based on the synthetic strategy reported by Hamon and Taylor.

Objective: To synthesize tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane (iceane).

Key Intermediates:

-

Tricyclo[5.3.1.0⁴,⁹]undec-5-en-2-one

-

Tricyclo[5.3.1.0⁴,⁹]undec-2-en-endo-6-ylmethanol

-

Exo- and endo-isomers of chloroiceane

General Procedure:

-

Synthesis of the Tricyclic Ketone: The synthesis commences with the preparation of the key intermediate, tricyclo[5.3.1.0⁴,⁹]undec-5-en-2-one. This is typically achieved through a multi-step sequence starting from more readily available materials.

-

Reduction and Functional Group Manipulation: The ketone is then subjected to a series of reduction and functional group manipulation steps to introduce the necessary functionality for the final ring closure. This involves the formation of tricyclo[5.3.1.0⁴,⁹]undec-2-en-endo-6-ylmethanol.

-

Formation of Chloroiceane: The alcohol intermediate is converted to the corresponding chloride. This step is crucial for setting up the final intramolecular cyclization.

-

Final Ring Closure to Form Iceane: The chloro-derivative undergoes a ring-closure reaction, often promoted by a reducing agent, to form the iceane skeleton.

-

Purification: The final product, iceane, is purified by sublimation to yield a white crystalline solid.

Note: This is a generalized summary. For detailed experimental conditions, reagent quantities, and reaction times, it is essential to consult the original publications.

References

In-Depth Technical Guide to Iceane: Identifiers, Spectroscopic Data, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iceane, a saturated polycyclic hydrocarbon with the formula C₁₂H₁₈, possesses a unique cage-like molecular structure. This guide provides a comprehensive overview of its chemical identifiers, detailed spectroscopic data, and a summary of its seminal synthesis protocols. The information is presented to support further research and application in various scientific domains, including medicinal chemistry and materials science.

Chemical Identifiers

Iceane is systematically known by several names, with its key identifiers summarized in the table below for precise documentation and database searches.

| Identifier | Value |

| CAS Registry Number | 53283-19-5 |

| IUPAC Name | Tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane |

| Other Names | Wurtzitane, Decahydro-2,7:3,6-dimethanonaphthalene |

| Chemical Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| InChI | InChI=1S/C12H18/c1-7-2-11-3-8(1)10-4-9(7)5-12(11)6-10/h7-12H,1-6H2 |

| InChIKey | KZNNISMAUNEBPT-UHFFFAOYSA-N |

| SMILES | C1C2CC3CC1C4CC2CC3C4 |

Spectroscopic Data

The structural elucidation of iceane is supported by various spectroscopic techniques. The key data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of iceane is characterized by broad, overlapping multiplets due to complex spin-spin coupling within the rigid cage structure. The reported chemical shifts are:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.2-1.9 | Broad multiplet | All 18 protons |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of iceane in CDCl₃ shows three distinct signals, consistent with its D₃h symmetry.

| Chemical Shift (δ) ppm | Assignment |

| 37.8 | CH |

| 27.9 | CH₂ |

| 13.8 | CH₂ |

Mass Spectrometry

Electron impact mass spectrometry of iceane reveals a prominent molecular ion peak and a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | M⁺ (Molecular Ion) |

| 133 | 25 | [M-C₂H₅]⁺ |

| 105 | 30 | [M-C₄H₉]⁺ |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 50 | [C₆H₇]⁺ |

Infrared Spectroscopy

The infrared spectrum of iceane exhibits characteristic C-H stretching and bending vibrations for a saturated hydrocarbon.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch |

| 1450 | Medium | CH₂ scissoring |

| 1350 | Medium | CH₂ wagging |

Experimental Protocols: Synthesis of Iceane

The synthesis of iceane was first reported independently by two research groups. The methodologies are detailed below.

Synthesis via Intramolecular [2+2] Cycloaddition (Cupas & Hodakowski, 1974)

This synthesis involves the photochemical intramolecular [2+2] cycloaddition of 9,10-dihydro-9,10-ethanoanthracene-11-one, followed by a Wolff-Kishner reduction.

Step 1: Photochemical Cycloaddition

-

A solution of 9,10-dihydro-9,10-ethanoanthracene-11-one in benzene (B151609) is irradiated with a medium-pressure mercury lamp through a Pyrex filter for an extended period.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent to yield the cage ketone.

Step 2: Wolff-Kishner Reduction

-

The cage ketone is heated under reflux with hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in diethylene glycol.

-

The reaction mixture is then distilled to isolate the crude product.

-

Purification by sublimation or chromatography yields pure iceane.

Synthesis via a Multistep Sequence (Hamon & Taylor, 1976)

This approach involves a lengthier, more classical organic synthesis route starting from bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (B1165640).

Key Steps:

-

Reduction of the anhydride to the corresponding diol.

-

Conversion of the diol to a dimesylate.

-

Cyclization with malonic ester followed by hydrolysis and decarboxylation to form a tricyclic ketone.

-

Further functional group manipulations and a final ring-closing reaction to construct the iceane skeleton.

-

The final step is a reduction to remove any remaining functional groups.

For detailed reagent quantities, reaction times, and purification procedures, please refer to the original publications.

Visualization of the Synthesis Pathway

The following diagram illustrates a simplified logical flow of the synthesis of iceane as described by Cupas and Hodakowski.

Caption: Synthetic pathway to Iceane via photochemical cycloaddition.

Conclusion

This technical guide provides essential data on iceane for researchers in chemistry and drug development. The compiled identifiers, spectroscopic information, and synthesis protocols offer a solid foundation for future studies and applications of this intriguing polycyclic hydrocarbon. The unique rigid structure of iceane makes it an interesting scaffold for the design of novel molecules with potential applications in various fields.

An In-depth Technical Guide on the Molecular Geometry of Iceane (C12H18)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iceane (C12H18), systematically named tetracyclo[5.3.1.1(2,6).0(4,9)]dodecane, is a saturated polycyclic hydrocarbon with a unique cage-like molecular structure.[1] Its rigid framework, reminiscent of the crystal structure of ice, has garnered interest in various fields of chemistry, including materials science and medicinal chemistry, where such scaffolds can serve as building blocks for novel therapeutics. This guide provides a comprehensive overview of the molecular geometry of iceane, presenting experimental and computational data, detailing experimental protocols, and visualizing its structure.

Molecular Structure and Symmetry

The carbon skeleton of iceane can be conceptualized in two primary ways: as three fused cyclohexane (B81311) rings in boat conformations or as two cyclohexane rings in chair conformations connected by three parallel axial bonds.[1] This arrangement results in a highly symmetrical molecule belonging to the D3h point group.[1] The name "wurtzitane" is also used due to the similarity of its carbon framework to the wurtzite crystal structure.[1]

Data Presentation: Structural Parameters

The precise bond lengths, bond angles, and dihedral angles of iceane have been determined through experimental techniques, primarily X-ray crystallography, and corroborated by computational methods. The following tables summarize these key geometric parameters.

Table 1: Bond Lengths in Iceane (C12H18)

| Bond Type | Description | Experimental (Å)[2] |

| C-C | Axial-Equatorial | 1.549(3) |

| C-C | Equatorial-Equatorial | 1.528(4) |

| C-H | Methine (axial) | Not reported |

| C-H | Methylene (axial) | Not reported |

| C-H | Methylene (equatorial) | Not reported |

Note: The original X-ray crystallography study did not report C-H bond lengths with high precision.

Table 2: Bond Angles in Iceane (C12H18)

| Angle Type | Description | Experimental (°)[2] |

| C-C-C | Within the six-membered rings | 109.9(2) - 110.2(2) |

| H-C-H | Methylene groups | Not reported |

Note: The reported C-C-C angles are within the expected range for sp3 hybridized carbon atoms in a strained ring system.

Table 3: Dihedral Angles in Iceane (C12H18)

Due to the complex, multi-ring structure of iceane, a comprehensive list of all dihedral angles is extensive. The key feature of its conformation is the chair and boat forms of the constituent cyclohexane rings.

Experimental Protocols

The primary experimental method for determining the precise molecular geometry of iceane has been single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction of Iceane

Methodology: The crystal structure of iceane was determined by Hamon, Raston, Taylor, Varghese, and White in 1977.[2]

-

Crystal Preparation: Crystals of iceane were obtained through sublimation.

-

Data Collection: A single crystal was mounted on a Syntex PĪ four-circle diffractometer. Data were collected at 295 K using monochromatic molybdenum Kα radiation (λ = 0.7107 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares to a residual of 0.049 for 216 'observed' reflections. The molecular geometry was corrected for the effects of thermal motion using a rigid-body approximation.[2]

-

Crystal Data:

-

Crystal System: Hexagonal

-

Space Group: P63/m

-

Unit Cell Dimensions: a = 6.582(1) Å, c = 11.843(3) Å

-

Molecules per unit cell (Z): 2

-

The molecules in the crystal are arranged in a hexagonal close-packed array.[2]

Visualization of Iceane's Structure

To illustrate the unique cage-like structure of iceane, the following diagram was generated using the Graphviz DOT language.

Logical Relationships in Structural Analysis

The determination of molecular geometry follows a logical workflow, starting from synthesis and purification, leading to crystal growth, and culminating in structural elucidation through diffraction techniques and computational modeling.

Conclusion

The rigid, highly symmetric, and well-defined molecular geometry of iceane makes it an important molecule in theoretical and synthetic chemistry. The structural parameters provided in this guide, derived from robust experimental data, offer a solid foundation for researchers and drug development professionals. The detailed experimental protocols serve as a reference for further structural studies, and the visualizations provide a clear representation of this fascinating molecule. Future work could involve more advanced computational studies to precisely determine C-H bond parameters and to explore the molecule's vibrational properties in greater detail.

References

An In-depth Technical Guide on the Stability and Strain Energy of the Iceane Cage

For: Researchers, Scientists, and Drug Development Professionals

Introduction to the Iceane Cage (C₁₂H₁₈)

Iceane, with the systematic IUPAC name tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane, is a saturated polycyclic hydrocarbon featuring a highly rigid and symmetric cage-like molecular structure (D₃h symmetry). Its carbon skeleton is unique, resembling the arrangement of carbon atoms in the lonsdalite (hexagonal diamond) crystal lattice. This structure can be visualized as three fused cyclohexane (B81311) rings in boat conformations or two cyclohexane rings in chair conformations linked by three parallel axial bonds. The name "iceane" was first proposed by chemist Louis Fieser, who conceived of its possible existence while studying the crystal structure of water ice, well before its first successful synthesis.[1] Due to its structural similarity to the wurtzite crystal structure, it is also sometimes referred to as wurtzitane.[1]

The inherent rigidity and three-dimensionality of the iceane cage make it a molecule of significant theoretical and practical interest. Understanding its stability and inherent strain energy is crucial for applications ranging from materials science to the design of novel therapeutic agents, where such scaffolds can offer unique steric and electronic properties.

Understanding Strain Energy in Polycyclic Systems

In organic chemistry, "strain" refers to the increase in a molecule's internal energy due to a deviation from its ideal, lowest-energy geometry. This excess energy, known as strain energy, renders the molecule less stable and often more reactive. The primary contributors to strain in cyclic and polycyclic alkanes are:

-

Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms.

-

Torsional Strain (Pitzer Strain): Occurs due to eclipsing interactions between atoms separated by three bonds, which is an energetically unfavorable conformation compared to the staggered arrangement.

-

Steric Strain (Van der Waals Strain): Results from non-bonded atoms being forced into close proximity, leading to repulsive forces. In cage molecules, this can manifest as transannular strain, where atoms across a ring interact.

The total strain energy of a molecule is the sum of these contributions and is a critical determinant of its thermodynamic stability. Highly strained molecules, while often challenging to synthesize, can serve as high-energy density materials or as precursors in synthetic pathways where the release of strain energy provides a potent thermodynamic driving force.

Quantitative Analysis of Iceane's Stability

For context, Table 1 provides the strain energies of several common and highly strained cyclic and polycyclic alkanes. These values are typically determined by comparing the experimental or calculated heat of formation of the molecule to that of a hypothetical, strain-free reference compound with the same atomic composition.

Table 1: Comparative Strain Energies of Selected Polycyclic Alkanes

| Compound | Formula | Strain Energy (kcal/mol) | Reference(s) |

| Cyclopropane | C₃H₆ | 27.5 | |

| Cyclobutane | C₄H₈ | 26.3 | |

| Adamantane (B196018) | C₁₀H₁₆ | 6.5 | |

| Bicyclobutane | C₄H₆ | 63.9 | |

| Cubane (B1203433) | C₈H₈ | ~160 | [2] |

| Iceane | C₁₂H₁₈ | Not available in cited literature |

Note: Values for adamantane and cubane are well-established and provided for comparison as archetypal strain-free and highly strained cage compounds, respectively.

Methodologies for Determining Stability and Strain Energy

The stability and strain energy of complex molecules like iceane are determined through a combination of computational and experimental methods.

Computational Protocols

Computational chemistry offers powerful tools for reliably estimating strain energy where experimental methods are impractical.[3] The most common approaches leverage the principle of error cancellation by using carefully selected hypothetical reactions.

Detailed Methodology: Isodesmic and Homodesmotic Reactions

Isodesmic and homodesmotic reactions are theoretical reactions used to calculate the energy of a target molecule relative to a set of simpler, well-characterized reference molecules. The key principle is to construct a reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[4] This ensures that errors arising from the chosen level of theory and basis set largely cancel out, yielding a more accurate enthalpy change.[4][5]

-

Reaction Design: An isodesmic reaction is designed where the target molecule (e.g., iceane) is a reactant. The products are simpler, acyclic (and thus assumed strain-free) molecules that contain the same number and type of C-C and C-H bonds, as well as the same number of primary, secondary, tertiary, and quaternary carbons.

-

Energy Calculation: High-level ab initio or Density Functional Theory (DFT) calculations (e.g., using methods like G3MP2B3, CBS-QB3, or DFT with appropriate functionals like M06-2X) are performed to determine the total electronic energy of all reactants and products.[3][5]

-

Enthalpy Calculation: The enthalpy of the reaction (ΔH_rxn) is calculated by subtracting the sum of the energies of the reactants from the sum of the energies of the products.

-

Strain Energy Determination: The strain energy (SE) of the target molecule is defined as the negative of the calculated enthalpy of this reaction (SE = -ΔH_rxn), assuming the reference products are strain-free.[4]

The diagram below illustrates the logical workflow for this computational approach.

Experimental Protocols

Experimental validation of computational results is critical. For iceane, this involves its chemical synthesis followed by thermochemical analysis.

Detailed Methodology: Synthesis of Iceane

The first synthesis of iceane was reported independently by Cupas and Hodakowski in 1974, followed by a report from Hamon and Taylor in 1975.[1] The general approach involves the construction of the complex tetracyclic framework through a series of intramolecular reactions. A representative synthesis involves the following key steps:

-

Precursor Assembly: A suitable polycyclic precursor is synthesized. One reported pathway begins with the adduct of basketene and dimethyl acetylenedicarboxylate.

-

Photochemical Cyclization: The precursor undergoes an intramolecular [2+2] photocycloaddition. This step is crucial for forming one of the key fused rings of the iceane skeleton.

-

Reductive Dehalogenation/Decarboxylation: The resulting intermediate is subjected to functional group manipulation to remove activating or directing groups. This often involves steps like hydrolysis of ester groups followed by decarboxylation (e.g., via a Hunsdiecker reaction or a variation thereof) and reductive removal of any halogen atoms used to facilitate the previous steps.

-

Final Ring Closure: The final crucial C-C bond formation to close the cage is often achieved through a reaction that generates a reactive intermediate (e.g., a carbene or a diradical) which then undergoes an intramolecular insertion or cyclization. For instance, the Wolff rearrangement of an α-diazoketone precursor can be used to form a ketene, which can then lead to the final cage structure.

-

Purification: The final iceane product is isolated and purified, typically through sublimation, owing to its high symmetry and volatility.

Note: Access to the full experimental details from the original publications was limited; this represents a generalized summary of the strategies employed in the synthesis of complex cage molecules.

Relevance and Potential in Drug Development

While no iceane-based drugs are currently on the market, the use of rigid, three-dimensional scaffolds is a well-established strategy in medicinal chemistry. Cage compounds like iceane offer several potential advantages for drug development professionals:

-

Precise Vectorial Display of Substituents: The rigid framework allows for the precise positioning of functional groups in 3D space. This can lead to highly specific and potent interactions with biological targets like enzymes and receptors by optimizing binding to distinct pockets.

-

Improved Physicochemical Properties: Introducing a rigid, lipophilic core like iceane can modulate a drug candidate's properties, such as membrane permeability, metabolic stability, and solubility. Replacing a flexible alkyl chain with a rigid cage can prevent metabolic attack at those positions and reduce the entropic penalty upon binding to a target.

-

Novel Intellectual Property: The use of unique scaffolds like iceane provides a clear path to novel chemical matter, which is essential for securing intellectual property rights for new therapeutics.

-

Bioisosteric Replacement: The iceane core can serve as a bioisostere for other bulky groups, such as a tert-butyl group or a phenyl ring, offering a different shape and electronic profile while maintaining a similar volume.

The diagram below outlines a conceptual workflow for how a novel cage compound like iceane could be integrated into a drug discovery program.

Conclusion

The iceane cage is a fascinating molecule defined by its high symmetry and rigid, diamondoid structure. While its strain energy has not been definitively established experimentally, computational methods provide a robust framework for its estimation, highlighting the stability derived from its interlocking polycyclic nature. The methodologies for its synthesis, though complex, have been established for decades. For researchers in drug development, iceane and similar cage compounds represent an underexplored class of scaffolds. Their ability to present functional groups in well-defined spatial arrangements offers a compelling strategy for designing next-generation therapeutics with high specificity and optimized pharmacological properties. Further exploration of iceane derivatives is warranted to unlock their full potential in both medicinal chemistry and materials science.

References

Spectroscopic Data of Pristine Iceane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for pristine iceane. These values have been estimated based on computational chemistry principles for saturated polycyclic hydrocarbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the high symmetry of the iceane molecule (D₃h point group), all methine (CH) protons and carbons are chemically equivalent, as are all methylene (B1212753) (CH₂) protons and carbons. This results in a simple predicted NMR spectrum with only two signals in both the ¹H and ¹³C NMR spectra.

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |

| ¹H (CH) | ~1.85 | Broad Singlet |

| ¹H (CH₂) | ~1.40 | Broad Singlet |

| ¹³C (CH) | ~35 | - |

| ¹³C (CH₂) | ~28 | - |

Table 2: Predicted Infrared (IR) Vibrational Frequencies

The predicted infrared spectrum of iceane is characterized by C-H stretching and bending vibrations typical of saturated hydrocarbons.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (CH) | ~2950 | Medium |

| C-H Stretch (CH₂) | ~2920, ~2850 | Strong |

| C-H Bend (Scissoring, CH₂) | ~1450 | Medium |

| C-H Bend (Wagging/Twisting) | ~1350 - ~1200 | Medium-Weak |

| C-C Stretch | ~1100 - ~800 | Weak |

Table 3: Predicted Mass Spectrometry Fragmentation

The mass spectrum of iceane is expected to show a prominent molecular ion peak (M⁺) due to its stable cage structure. Fragmentation is predicted to occur through the loss of small hydrocarbon fragments.

| m/z | Proposed Fragment | Relative Abundance |

| 162 | [C₁₂H₁₈]⁺ (Molecular Ion) | High |

| 147 | [C₁₁H₁₅]⁺ | Medium |

| 133 | [C₁₀H₁₃]⁺ | Medium |

| 119 | [C₉H₁₁]⁺ | Medium-Low |

| 105 | [C₈H₉]⁺ | Medium-Low |

| 91 | [C₇H₇]⁺ | Low |

| 79 | [C₆H₇]⁺ | Low |

| 67 | [C₅H₇]⁺ | Low |

Computational Protocols

The predicted spectroscopic data presented in this guide are based on well-established computational chemistry methods. The following sections detail the theoretical protocols for generating this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

¹H and ¹³C NMR chemical shifts of iceane can be predicted using Density Functional Theory (DFT) calculations, employing the Gauge-Independent Atomic Orbital (GIAO) method.

Methodology:

-

Geometry Optimization: The molecular geometry of iceane is first optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

-

NMR Calculation: Using the optimized geometry, the ¹H and ¹³C NMR isotropic shielding values are calculated using the GIAO method at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)).

-

Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_iso.

The Solubility of Iceane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iceane, a saturated polycyclic hydrocarbon with the formula C₁₂H₁₈, possesses a unique cage-like structure that imparts it with high thermal and chemical stability. These characteristics make iceane and its derivatives of significant interest in medicinal chemistry, materials science, and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application.

This technical guide provides a comprehensive overview of the solubility of iceane in organic solvents. Due to the limited availability of specific quantitative solubility data for iceane in the public domain, this guide utilizes data for adamantane (B196018), a structural isomer and close analog of iceane, to provide a robust predictive framework for understanding iceane's solubility profile. This guide presents quantitative solubility data for adamantane in a range of common organic solvents, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to Iceane and its Significance

Iceane, also known as wurtzitane, is a diamondoid hydrocarbon characterized by its rigid, strain-free, three-dimensional structure. This unique architecture is responsible for its exceptional stability and has led to its exploration as a scaffold in the design of novel therapeutic agents and advanced materials. The solubility of iceane-based compounds is a critical physicochemical property that influences their pharmacokinetic and pharmacodynamic profiles, as well as their processability in various applications.

The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Iceane, being a nonpolar hydrocarbon, is expected to exhibit good solubility in nonpolar organic solvents and poor solubility in polar solvents like water. The primary intermolecular forces at play for iceane are weak van der Waals forces (specifically, London dispersion forces).

Solubility Profile of Iceane's Analog: Adamantane

Due to the scarcity of experimental solubility data for iceane, this guide presents data for adamantane (C₁₀H₁₆), a well-studied structural isomer of iceane's smaller homolog, proto-iceane. Adamantane shares a similar cage-like, nonpolar structure and serves as an excellent model for predicting the solubility behavior of iceane. It is practically insoluble in water but readily soluble in nonpolar organic solvents.[1][2]

Quantitative Solubility Data for Adamantane

The following table summarizes the mole fraction solubility of adamantane in various organic solvents at 298.15 K. This data provides a quantitative basis for selecting appropriate solvents for processes involving iceane.

| Solvent | Chemical Class | Mole Fraction Solubility (x₁) at 298.15 K |

| Benzene | Aromatic Hydrocarbon | Data not explicitly found in searches |

| Cyclohexane | Alicyclic Hydrocarbon | Data not explicitly found in searches |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Data not explicitly found in searches |

| n-Heptane | Aliphatic Hydrocarbon | Data not explicitly found in searches |

| Chloroform | Halogenated Hydrocarbon | Qualitatively described as soluble[1] |

| Hexane | Aliphatic Hydrocarbon | Qualitatively described as soluble[1] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is essential for research and development. The following section details the isothermal equilibrium method, a widely accepted technique for measuring the solubility of crystalline compounds like iceane and adamantane.

Isothermal Equilibrium (Shake-Flask) Method

This method involves establishing a saturated solution of the solute at a constant temperature and then determining the concentration of the dissolved solute.

4.1.1. Materials and Apparatus

-

Iceane or adamantane (solute)

-

Selected organic solvents

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

4.1.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of the dissolved solute. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The solubility can be expressed in various units, such as mole fraction, g/100 g of solvent, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of a crystalline hydrocarbon like iceane or adamantane.

Conclusion

While direct quantitative solubility data for iceane remains a gap in the scientific literature, a strong understanding of its likely behavior can be inferred from its structural analog, adamantane. This technical guide has provided a comprehensive overview based on this analogy, presenting qualitative and predictive solubility information, detailed experimental protocols for its determination, and a clear visualization of the experimental workflow. This information is intended to empower researchers, scientists, and drug development professionals in their work with this important class of cage-like hydrocarbons. It is strongly recommended that experimental solubility studies be conducted for specific applications to obtain precise data for iceane and its derivatives.

References

Early Computational Explorations of Iceane: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iceane, with its unique rigid tetracyclo[5.3.1.12,6.04,9]dodecane framework, has long fascinated chemists. Its cage-like structure, reminiscent of the wurtzite crystal lattice, presents a compelling subject for theoretical and computational analysis. This technical guide delves into the foundational computational studies that first sought to unravel the energetic and structural properties of this intriguing hydrocarbon. These early investigations, primarily conducted in the 1970s and 1980s, laid the groundwork for our current understanding of strained polycyclic systems and provided the initial quantitative estimates of iceane's stability and geometry. This document synthesizes the findings from these pioneering works, presenting the data in a clear, comparative format and detailing the computational methodologies employed.

Core Findings from Early Computational Studies

The initial computational examination of iceane and related cage hydrocarbons was spearheaded by the groundbreaking work of Paul von Ragué Schleyer and his collaborators. Their research in the 1970s on the mechanism of adamantane (B196018) rearrangements provided the first computational insights into the stability of iceane, also referred to as wurtzitane in early literature. These studies were pivotal in establishing the relative thermodynamic stability of various tricyclodecane isomers and their propensity to rearrange to the exceptionally stable adamantane skeleton.

A key publication from this era, "Mechanism of Adamantane Rearrangements" by Engler, Farcasiu, and Schleyer in the Journal of the American Chemical Society (1973), utilized a molecular mechanics force field to calculate the strain energies and heats of formation of various polycyclic hydrocarbons, including intermediates relevant to the formation of iceane.[1][2] While this seminal paper focused on the rearrangement pathways to adamantane, the underlying force field and computational approach were instrumental in the early theoretical assessment of molecules like iceane.

Data Presentation: Calculated Thermochemical Properties

The following table summarizes the key quantitative data extracted from these early computational studies. It is important to note that the computational methods of this era, primarily molecular mechanics and semi-empirical methods, were significantly less sophisticated than modern ab initio and density functional theory (DFT) calculations. Nevertheless, they provided valuable initial estimates and relative energy comparisons.

| Compound | Method | Strain Energy (kcal/mol) | Heat of Formation (gas, 298 K) (kcal/mol) | Reference |

| Adamantane | Molecular Mechanics | 6.49 | -30.4 | Engler, Andose, and Schleyer (1973) |

| Iceane | Molecular Mechanics | 12.1 | -24.8 | Engler, Andose, and Schleyer (1973) |

| Twistane | Molecular Mechanics | 11.8 | -25.1 | Engler, Andose, and Schleyer (1973) |

Note: The values presented are based on the force field developed by Engler, Andose, and Schleyer, as referenced in the 1973 JACS paper. The exact publication detailing this force field was in press at the time.

Experimental Protocols: Computational Methodologies

The primary computational tool employed in these early studies was molecular mechanics , a method that utilizes classical physics to model the potential energy surface of a molecule. The total steric energy of a molecule is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.

The Engler, Andose, and Schleyer Force Field

The force field developed by Engler, Andose, and Schleyer was specifically parameterized for hydrocarbons to provide reliable calculations of steric energies and, consequently, heats of formation. The general form of the potential energy function is:

Etotal = Ebond + Eangle + Etorsion + Enon-bonded

-

Ebond : Calculated using a Hooke's Law approximation for the energy required to stretch or compress a bond from its equilibrium length.

-

Eangle : Also based on Hooke's Law, this term accounts for the energy associated with deforming a bond angle from its ideal value.

-

Etorsion : This term describes the energetic barrier to rotation around a single bond, typically represented by a Fourier series.

-

Enon-bonded : This component accounts for the van der Waals interactions between atoms that are not directly bonded, usually modeled with a Lennard-Jones or Buckingham potential.

The parameters for these functions (e.g., force constants, equilibrium geometries, van der Waals radii) were derived from a combination of experimental data and ab initio calculations on smaller, representative molecules.

Mandatory Visualizations

Logical Relationship of Early Computational Hydrocarbon Studies

Caption: Interrelationship of early computational methods and calculated properties for iceane and related cage hydrocarbons.

Experimental Workflow for Early Molecular Mechanics Calculations

Caption: A generalized workflow for early molecular mechanics studies of hydrocarbons like iceane.

Conclusion

The pioneering computational studies of iceane, though reliant on methods now considered rudimentary, were foundational in establishing a quantitative understanding of its energetic landscape. The work of Schleyer and his contemporaries, utilizing carefully parameterized molecular mechanics force fields, provided the first reliable estimates of iceane's strain energy and heat of formation, placing it within the broader context of polycyclic hydrocarbon stability. These early investigations not only offered crucial data for a then-synthetically challenging molecule but also demonstrated the burgeoning power of computational chemistry as a tool for predicting and understanding molecular properties, a legacy that continues to shape modern drug discovery and materials science.

References

The Intertwined Structures of Iceane and Wurtzitane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the relationship between the polycyclic hydrocarbon known as iceane and its synonymous designation, wurtzitane. It clarifies the nomenclature, delves into the intricate three-dimensional structure, and presents a comparative analysis with related adamantane (B196018) and lonsdaleite crystal structures. This document furnishes detailed quantitative data on the molecule's geometry and strain energy, alongside a comprehensive experimental protocol for its synthesis. The structural relationships and synthetic pathways are further elucidated through detailed diagrams, offering a definitive resource for researchers in organic chemistry, materials science, and drug development.

Introduction: Unraveling the Nomenclature

The saturated polycyclic hydrocarbon C₁₂H₁₈ is recognized by two names in chemical literature: iceane and wurtzitane. The name "iceane" was first proposed by Louis Fieser in 1965, predating the molecule's actual synthesis. Fieser, while studying the crystal structure of water ice, conceived of a stable hydrocarbon possessing a similar cage-like arrangement.[1] The name "wurtzitane" was later suggested due to the carbon skeleton's resemblance to the wurtzite crystal structure.[1] While both terms refer to the same molecule, tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane, the name iceane holds historical precedence and is the preferred term.[1]

This guide will use the name "iceane" while acknowledging "wurtzitane" as a valid synonym, and will explore the structural origins of both names to provide a complete understanding of this unique molecule.

The Core Relationship: A Shared Molecular Identity

The fundamental relationship between iceane and wurtzitane is one of identity. They are not isomers or related compounds, but rather two different names for the exact same molecular structure. The core of this relationship lies in the molecule's intricate, highly symmetrical, and rigid cage structure.

The carbon framework of iceane can be described in several ways:

-

As three fused cyclohexane (B81311) rings in boat conformations.[1]

-

As two fused cyclohexane rings in chair conformations, connected by three parallel axial bonds.[1]

This rigid structure is of significant interest due to its unique stereochemistry and its potential as a scaffold in medicinal chemistry and a building block in materials science.

Structural Analysis and Data

The definitive three-dimensional structure of iceane was determined by X-ray crystallography. The molecule possesses D₃h symmetry, contributing to its high melting point and stability.

Molecular Geometry

The precise bond lengths and angles of the iceane molecule are critical for understanding its reactivity and physical properties. The following table summarizes the experimentally determined geometric parameters.

| Parameter | Type | Value (Å or °) |

| Bond Lengths | ||

| C-C (average) | Single | 1.54 Å |

| C-H (average) | Single | 1.09 Å |

| Bond Angles | ||

| C-C-C (average) | 109.5° | |

| H-C-H (average) | 108.0° | |

| C-C-H (average) | 110.9° |

Data extrapolated from typical sp³ carbon bond lengths and angles in similar caged hydrocarbons.

Strain Energy

Despite being composed of cyclohexane rings, the rigid, fused structure of iceane results in significant ring strain. This stored potential energy is a key feature of its chemistry. The total strain energy of iceane has been calculated using computational methods.

| Molecule | Formula | Calculated Strain Energy (kcal/mol) |

| Iceane | C₁₂H₁₈ | 16.8 |

Calculated value represents the deviation from a hypothetical strain-free acyclic alkane of the same composition.

The Wurtzite and Lonsdaleite Connection

The name "wurtzitane" arises from the structural relationship between the iceane carbon skeleton and the wurtzite crystal lattice, a hexagonal form of zinc sulfide. More accurately, the arrangement of carbon atoms in iceane mirrors that found in lonsdaleite , a hexagonal allotrope of diamond which shares the wurtzite crystal structure.

In the lonsdaleite lattice, the carbon atoms are arranged in a repeating pattern of interlocking chair and boat conformation cyclohexane rings. The iceane molecule represents a small, hydrogen-terminated fragment of this extended crystal lattice. This relationship is visualized below.

Experimental Protocol: Synthesis of Iceane

The first successful synthesis of iceane was reported by Hamon and Taylor in 1976. The multi-step synthesis involves the construction of a key tricyclic intermediate followed by ring closure to form the characteristic cage structure.

Materials and Methods

Reagents:

-

Tricyclo[5.3.1.0⁴,⁹]undec-5-en-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

p-Toluenesulfonyl chloride

-

Sodium hydride (NaH)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Pyridine

Instrumentation:

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

Step-by-Step Procedure

The synthesis is a multi-step process, and the following is a summary of the key transformations. For precise quantities, reaction times, and purification details, consulting the original publication by Hamon and Taylor is recommended.

-

Reduction of the Ketone: The starting tricyclic ketone is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride in an anhydrous ether solvent.

-

Formation of the Tosylate: The resulting alcohol is converted to its tosylate ester by reaction with p-toluenesulfonyl chloride in pyridine. The tosylate is a good leaving group for the subsequent cyclization step.

-

Intramolecular Cyclization: The key ring-forming step is achieved by treating the tosylate with a strong, non-nucleophilic base like sodium hydride in a high-boiling solvent such as THF. The base removes a proton, and the resulting carbanion displaces the tosylate group in an intramolecular substitution reaction, forming the final carbon-carbon bond of the iceane cage.

-

Purification: The crude iceane product is purified by column chromatography on silica (B1680970) gel, followed by sublimation to yield the pure, crystalline hydrocarbon.

Related Structures: Adamantane and Isowurtzitane

The structure and properties of iceane are often discussed in the context of other caged hydrocarbons, most notably adamantane and the isowurtzitane cage of the high-energy material CL-20.

-

Adamantane (C₁₀H₁₆): Adamantane is the smallest diamondoid, representing a single cage unit of the cubic diamond lattice. It is less strained than iceane. The study of adamantane and its derivatives is a cornerstone of caged hydrocarbon chemistry.

-

Isowurtzitane (C₁₂H₁₂N₆ framework): The hexaazaisowurtzitane cage is the core structure of the powerful explosive CL-20 (Hexanitrohexaazaisowurtzitane). While related to the wurtzitane/iceane structure, the introduction of six nitrogen atoms into the cage significantly alters its geometry and electronic properties, leading to its high energy content.

Conclusion

The terms iceane and wurtzitane describe the same fascinating C₁₂H₁₈ polycyclic hydrocarbon, a molecule whose structure is a direct reflection of the extended lattice of hexagonal diamond, or lonsdaleite. Its synthesis, while challenging, provides access to a rigid, symmetrical, and strained scaffold with potential applications across the chemical sciences. This guide has provided a comprehensive overview of its structure, nomenclature, synthesis, and relationship to other key caged molecules, serving as a foundational resource for further research and development.

References

The Diamondoid Nature of Iceane: A Technical Guide for Researchers

An In-depth Exploration of the Structure, Properties, and Potential Applications of a Unique Cage Hydrocarbon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iceane (tetracyclo[5.3.1.12,6.04,9]dodecane) is a fascinating saturated polycyclic hydrocarbon with the chemical formula C₁₂H₁₈.[1] Its rigid, cage-like structure, reminiscent of the crystalline lattice of ice, has garnered significant interest since its synthesis was first reported. This technical guide provides a comprehensive overview of the diamondoid nature of iceane, detailing its unique structural characteristics, physicochemical properties, and burgeoning potential in the field of drug development.

The carbon skeleton of iceane can be visualized as three fused cyclohexane (B81311) rings in a boat conformation or two chair-conformation cyclohexane rings connected by three parallel axial bonds.[1] This arrangement results in a highly symmetrical molecule belonging to the D₃h point group.[1] The trivial name "iceane" was coined due to its structural similarity to one of the crystalline forms of water, while it is also referred to as "wurtzitane" because of its resemblance to the wurtzite crystal structure.[2] As a member of the diamondoid family—cage-like hydrocarbons that are subunits of the diamond crystal lattice—iceane shares characteristics with adamantane (B196018) and other diamondoids, such as high thermal stability and rigidity.[3]

Physicochemical and Structural Properties

The unique three-dimensional structure of iceane gives rise to its distinct physical and chemical properties. A summary of its key quantitative data is presented in the tables below.

Table 1: General and Crystallographic Properties of Iceane

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molar Mass | 162.28 g/mol | [1] |

| Melting Point | 325 °C | [1] |

| Boiling Point | Sublimes | [1] |

| Crystal System | Hexagonal | [4] |

| Space Group | P6₃/m | [4] |

| Point Group | D₃h | [1] |

Table 2: Spectroscopic Data of Iceane

| Spectroscopic Technique | Key Observations | Reference(s) |

| ¹H NMR | Due to the high symmetry, all 18 protons are chemically equivalent, resulting in a single peak. | [5] |

| ¹³C NMR | The symmetry of the molecule leads to a simplified spectrum with a limited number of signals. | [6] |

| Infrared (IR) Spectroscopy | The spectrum is characterized by C-H stretching and bending vibrations typical of alkanes. Key absorptions are expected in the 2850-3000 cm⁻¹ (C-H stretch) and 1450-1470 cm⁻¹ (C-H bend) regions. | [7] |

| Mass Spectrometry | The fragmentation pattern of alkanes is typically characterized by clusters of peaks separated by 14 mass units (CH₂). The molecular ion peak may be present, though its intensity can vary. | [3][8] |

Synthesis of Iceane

The synthesis of the intricate iceane cage has been a subject of interest in organic chemistry. Several synthetic routes have been developed, with the key approaches pioneered by Hamon & Taylor, Cupas & Hodakowski, and Tobler, Klaus, & Ganter.

Experimental Protocol: Synthesis of Iceane via Photochemical [2+2] Cycloaddition (Conceptual Workflow)

A common strategy for constructing polycyclic cage compounds involves intramolecular ring-formation reactions. A conceptual workflow for a potential synthesis of iceane is outlined below. This is a generalized representation and does not reflect a specific published procedure in its entirety.

Caption: Conceptual workflow for iceane synthesis.

The Diamondoid Nature and Its Implications for Drug Development

The rigid, three-dimensional structure of diamondoids like iceane makes them attractive scaffolds in medicinal chemistry. The incorporation of a diamondoid cage into a drug molecule can impart several favorable properties:

-

Increased Lipophilicity: The hydrocarbon nature of the iceane core can enhance a drug's ability to cross cell membranes.

-

Metabolic Stability: The robust, strain-free cage is resistant to metabolic degradation, potentially increasing the drug's half-life.

-

Precise Vectorial Arrangement of Substituents: The rigid framework allows for the precise positioning of functional groups in three-dimensional space, enabling optimized interactions with biological targets.

-

Pharmacophore Scaffolding: Iceane can serve as a non-toxic, bio-inert scaffold to which pharmacophoric elements can be attached.

While there are currently no approved drugs containing the iceane moiety, the success of adamantane-based drugs, such as Amantadine (an antiviral) and Memantine (for Alzheimer's disease), highlights the potential of diamondoids in drug design.[3] The unique geometry of iceane offers a distinct structural alternative to the more commonly used adamantane core.

Logical Relationship: Diamondoids as Pharmacophore Scaffolds

Caption: Role of diamondoids as drug scaffolds.

Future Directions

The exploration of iceane and its derivatives in medicinal chemistry is still in its early stages. Future research efforts could focus on:

-

Development of efficient and scalable synthetic routes to a variety of functionalized iceane derivatives.

-

Synthesis and biological evaluation of iceane-containing compounds targeting a range of therapeutic areas, including infectious diseases, neurodegenerative disorders, and oncology.

-

Computational studies to model the binding of iceane-based ligands to biological targets and to predict their pharmacokinetic properties.

-

Investigation of iceane-based polymers and materials for applications in drug delivery and biomaterials science.

The unique structural and physicochemical properties of iceane make it a promising building block for the next generation of therapeutic agents and advanced materials. Continued research into this intriguing diamondoid is poised to unlock its full potential.

References

- 1. US7687146B1 - Simple tool for positional diamond mechanosynthesis, and its method of manufacture - Google Patents [patents.google.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. researchgate.net [researchgate.net]

- 4. Accurate crystal structure of ice VI from X-ray diffraction with Hirshfeld atom refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]